molecular formula C5H9NO5 B13148460 N-Hydroxy-L-glutamic acid CAS No. 13782-56-4

N-Hydroxy-L-glutamic acid

Cat. No.: B13148460
CAS No.: 13782-56-4
M. Wt: 163.13 g/mol
InChI Key: NNIVFXCKHNRSRL-VKHMYHEASA-N
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Description

N-Hydroxy-L-glutamic acid is a hydroxamate derivative of the endogenous amino acid L-glutamic acid. This structural modification is of significant interest in biochemical research, particularly in the study of enzyme interactions and metabolic pathways. Glutamic acid itself is a fundamental molecule in cellular metabolism, serving as a key excitatory neurotransmitter in the central nervous system and a precursor for the synthesis of other amino acids and metabolites . Compounds with hydroxamic acid functional groups, such as L-γ-Glutamyl hydroxamate (a closely related molecule), are known to act as inhibitors of specific enzymes. For instance, glutamine hydroxamate has been identified as an inhibitor of glutamine--fructose-6-phosphate aminotransferase in model organisms, highlighting the potential of such compounds to modulate biochemical pathways for research purposes . Furthermore, various structural analogues of glutamic acid, including hydroxyglutamic acids, are utilized in neuroscientific research to map the active sites of glutamate receptors, which are critical for understanding neuronal communication and are implicated in several neurodegenerative diseases . This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to investigate the specific properties, mechanism of action, and potential applications of this compound in their own experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13782-56-4

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

(2S)-2-(hydroxyamino)pentanedioic acid

InChI

InChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

NNIVFXCKHNRSRL-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NO

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NO

Origin of Product

United States

Biosynthesis and Metabolic Pathways of N Hydroxy L Glutamic Acid

Enzymatic Pathways of N-Hydroxylation in Amino Acid Metabolism

The introduction of a hydroxyl group onto the nitrogen atom of an amino acid is a critical step in the biosynthesis of various natural products, including siderophores and certain antibiotics. This transformation is catalyzed by a class of enzymes known as N-hydroxylases.

Characterization of N-Hydroxylase Enzymes

While specific N-hydroxylases acting on L-glutamic acid have not been extensively studied, the broader family of N-hydroxylating enzymes, particularly flavin-dependent monooxygenases, provides a model for this biochemical reaction. These enzymes typically utilize molecular oxygen and a reducing agent, such as NADH or NADPH, to hydroxylate the amino group of their substrates.

Flavin-dependent N-hydroxylating monooxygenases are known to be involved in the biosynthesis of hydroxamate-containing siderophores, which are iron-chelating compounds produced by many microorganisms. Although these enzymes have been characterized for their activity on amino acids like ornithine and lysine (B10760008), it is plausible that a similar enzyme is responsible for the N-hydroxylation of L-glutamic acid.

Substrate Specificity and Regioselectivity of N-Hydroxylases for Glutamic Acid Precursors

The substrate specificity of N-hydroxylases can vary. Some exhibit narrow specificity, acting on a single amino acid, while others can accept a range of substrates. A putative N-hydroxylase for L-glutamic acid would need to recognize and bind L-glutamic acid or a closely related precursor. The regioselectivity of such an enzyme would be crucial to ensure that the hydroxyl group is specifically added to the α-amino nitrogen.

In the context of glutamic acid, potential precursors for N-hydroxylation could include L-glutamic acid itself or derivatives where other functional groups are protected to direct the enzymatic reaction to the α-amino group.

Precursors and Downstream Metabolites in Biological Systems

The metabolic fate of N-Hydroxy-L-glutamic acid is intrinsically linked to the central pathways of glutamate (B1630785) and nitrogen metabolism.

Integration into Glutamate Metabolism Pathways

L-glutamic acid is a key molecule in cellular metabolism, serving as a building block for proteins and a precursor for the synthesis of other amino acids and nucleotides wikipedia.orgnih.gov. It is synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, through the action of glutamate dehydrogenase or aminotransferases wikipedia.org.

This compound, once formed from L-glutamic acid, could potentially be incorporated into peptides or further modified. Its structural similarity to glutamic acid suggests that it might interact with enzymes that normally recognize glutamate, potentially acting as a competitive inhibitor or an alternative substrate. The natural occurrence of various hydroxyglutamic acids as components of complex molecules suggests that this compound could also serve as a building block for natural product biosynthesis nih.gov.

Role in Nitrogen Metabolism and Ammonia (B1221849) Assimilation

Glutamate plays a central role in the assimilation of ammonia, a process critical for the synthesis of nitrogen-containing compounds in most organisms. The primary pathway for ammonia assimilation involves the concerted action of glutamine synthetase and glutamate synthase (GOGAT) nih.gov.

The formation of this compound represents a modification of a key player in nitrogen metabolism. The introduction of a hydroxyl group on the amino nitrogen could modulate its role in nitrogen assimilation. For instance, it might not be a suitable substrate for transamination reactions, thereby diverting it from the general amino acid pool. Further research is needed to elucidate the precise role, if any, of this compound in these fundamental pathways.

Regulation of this compound Biosynthesis

The biosynthesis of amino acid derivatives is typically tightly regulated to meet the metabolic needs of the cell without wasteful expenditure of resources. While specific regulatory mechanisms for this compound biosynthesis have not been identified, regulation can be inferred from studies of other amino acid hydroxylases.

Regulation of enzyme activity often occurs at both the genetic and protein levels. The expression of the gene encoding the putative L-glutamic acid N-hydroxylase could be regulated by the availability of its substrate, L-glutamic acid, or by the cellular demand for its downstream products. At the protein level, the activity of the N-hydroxylase could be modulated by allosteric effectors or post-translational modifications, similar to the regulation observed for enzymes like tyrosine hydroxylase nih.gov. Feedback inhibition, where the end product of a pathway inhibits an early enzymatic step, is a common regulatory strategy that could also be at play.

Data Tables

Table 1: Comparison of C-Hydroxylases and Putative N-Hydroxylases for Glutamic Acid/Glutamine

Enzyme TypeSubstrate(s)Product(s)CofactorsCellular Role
C-Hydroxylases (Characterized) L-Glutamine3-Hydroxy-L-glutamine, 4-Hydroxy-L-glutamineFe(II), α-ketoglutarateBiosynthesis of specialized metabolites nih.gov
N-Hydroxylase (Putative) L-Glutamic AcidThis compoundFAD, NAD(P)H, O₂Hypothetical: Precursor for natural products

Table 2: Key Enzymes in Glutamate Metabolism and Potential Interaction with this compound

EnzymeReactionPotential Interaction with this compound
Glutamate Dehydrogenase α-ketoglutarate + NH₄⁺ + NAD(P)H ↔ L-glutamate + NAD(P)⁺ + H₂OUnlikely to be a substrate for the reverse reaction.
Aminotransferases L-glutamate + α-keto acid ↔ α-ketoglutarate + amino acidMay act as an inhibitor due to structural similarity to L-glutamate.
Glutamine Synthetase L-glutamate + ATP + NH₄⁺ → L-glutamine + ADP + PiPotential for inhibition of glutamate binding.

Allosteric Regulation Mechanisms

Allosteric regulation is a pivotal mechanism for controlling enzyme activity, where a molecule binds to a site other than the active site (the allosteric site), causing a conformational change that either enhances or inhibits the enzyme's function. wikipedia.orgwikipedia.org This allows cells to rapidly modulate metabolic fluxes in response to changing conditions.

In the context of N-hydroxyamino acid biosynthesis, the regulatory mechanisms of N-hydroxylating monooxygenases (NMOs) are beginning to be understood. While comprehensive allosteric models for all NMOs are not yet fully elucidated, specific instances of modulation by non-substrate molecules have been observed. For example, the ornithine N-hydroxylase VbsO exhibits a unique regulatory feature where L-lysine, which is not a substrate for the enzyme, acts as a non-substrate effector. nih.gov The binding of lysine to VbsO leads to the uncoupling of the hydroxylation reaction, demonstrating a form of molecular control that influences the enzyme's catalytic efficiency. nih.gov This type of interaction, where a structurally similar molecule can modulate enzyme activity, is a hallmark of the fine-tuning of metabolic pathways.

This regulation ensures that the synthesis of N-hydroxyamino acids is coordinated with the availability of various amino acid pools within the cell, preventing unnecessary expenditure of energy and resources.

Enzymology and Molecular Interactions of N Hydroxy L Glutamic Acid

Cofactor Requirements and Catalytic Mechanisms of Interacting Enzymes

The enzymatic reactions involving N-hydroxy-L-glutamic acid and related hydroxylated amino acids are catalyzed by enzymes from distinct families, each with specific cofactor requirements and catalytic mechanisms. These mechanisms range from cofactor-independent acid/base catalysis to complex reactions requiring metal ions, redox cofactors, and co-substrates.

Cofactor-Independent Racemization: Glutamate (B1630785) Racemase

Glutamate racemase facilitates the interconversion of glutamate enantiomers and can also act on N-hydroxyglutamate. This enzyme is notable for being cofactor-independent, relying instead on two active-site cysteine residues (Cys73 and Cys184) to function as acid/base catalysts. nih.gov The catalytic cycle involves one cysteine residue's thiolate group abstracting the α-proton from the substrate, while the other cysteine's thiol group donates a proton to the opposite face of the resulting carbanionic intermediate. nih.gov In a reaction involving the elimination of water from N-hydroxyglutamate, Cys184 has been identified as the residue responsible for deprotonating L-N-hydroxyglutamate, while Cys73 acts on the D-enantiomer. nih.gov

Iron and α-Ketoglutarate-Dependent Hydroxylation

A significant number of enzymes that hydroxylate amino acids belong to the 2-oxoglutarate (2-OG) or α-ketoglutarate (αKG)-dependent dioxygenase superfamily. researchgate.netasm.org These enzymes require Fe(II) as a metal cofactor, α-ketoglutarate as a co-substrate, and molecular oxygen. nih.gov For instance, the enzyme Q4Ox, a glutamine C4 hydroxylase, requires Fe²⁺ and αKG for its activity; in the absence of either component, no hydroxylation occurs. nih.govchemrxiv.org The general mechanism for these enzymes involves the binding of Fe(II), αKG, and the primary substrate (e.g., L-glutamine) to the active site. This is followed by the binding of O₂, leading to the oxidative decarboxylation of αKG to succinate (B1194679) and the formation of a high-valent iron(IV)-oxo species. This potent oxidant then hydroxylates the substrate. frontiersin.org

NAD(P)⁺-Dependent Dehydrogenation

Glutamate dehydrogenase (GDH) is a key enzyme in glutamate metabolism that catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia (B1221849), using NAD⁺ or NADP⁺ as a cofactor. ebi.ac.ukwikipedia.org The mechanism begins with a base, such as an aspartate residue (Asp165), deprotonating the α-amino group of glutamate. ebi.ac.uk This is followed by the transfer of a hydride from the substrate's α-carbon to the NAD(P)⁺ cofactor, forming an iminoglutarate (B1219421) intermediate. ebi.ac.uk A water molecule, activated by a lysine (B10760008) residue (Lys125), then attacks the imine carbon. The resulting carbinolamine intermediate collapses, eliminating ammonia to produce α-ketoglutarate. ebi.ac.uk

Table 1: Cofactor Requirements for Enzymes Interacting with Glutamic Acid and its Derivatives
Enzyme Class/ExampleSubstrate(s)Required Cofactors/Co-substratesCatalytic Mechanism Highlight
Glutamate RacemaseL/D-N-HydroxyglutamateNone (Cofactor-independent)Acid/base catalysis via two cysteine residues. nih.gov
Amino Acid Hydroxylases (e.g., Q4Ox)L-GlutamineFe(II), α-Ketoglutarate, O₂Oxidative decarboxylation of αKG to form an Fe(IV)=O species that hydroxylates the substrate. nih.gov
Glutamate DehydrogenaseL-GlutamateNAD(P)⁺Oxidative deamination involving hydride transfer to the cofactor. ebi.ac.uk

Studies on Enzyme Specificity and Stereoselectivity with Hydroxylated Substrates

Enzymes that interact with this compound and similar substrates often exhibit high degrees of specificity and stereoselectivity, which are crucial for their biological functions.

Stereoselectivity of Glutamate Racemase

Studies using site-directed mutagenesis of glutamate racemase have provided detailed insights into its stereoselectivity. The wild-type enzyme acts on both L- and D-N-hydroxyglutamate. However, mutating the catalytic cysteine residues reveals their specific roles. A C184S mutant shows reduced activity for L-N-hydroxyglutamate, confirming Cys184 as the primary base for the L-enantiomer. nih.gov Conversely, a C73S mutant is a much less effective catalyst for D-N-hydroxyglutamate, indicating that Cys73 is responsible for deprotonating the D-enantiomer. nih.gov This demonstrates how the precise positioning of catalytic residues within the active site governs the enzyme's interaction with specific stereoisomers.

Substrate Specificity in Amino Acid Hydroxylases

Many amino acid hydroxylases display narrow substrate specificity. The glutamine hydroxylase Q4Ox, for example, is highly specific for L-glutamine. When tested against other proteinogenic amino acids, no hydroxylation activity was observed. nih.govchemrxiv.org This high specificity suggests that the enzyme's active site is precisely tailored to recognize the side chain and stereochemistry of L-glutamine, enabling highly efficient and regioselective hydroxylation. nih.gov Similarly, glutamate elimination domains (EDs), which catalyze the elimination of glutamate from O-glutamylated serine residues, show a strong preference for the glutamate moiety. Studies using various L-glutamic acid analogs revealed that the α-amino group of the glutamate portion is particularly important for substrate recognition and catalysis. acs.org

Regioselectivity of Hydroxylation

Enzymes within the same superfamily can exhibit different regioselectivities. For instance, various nonheme iron enzymes catalyze hydroxylation at different positions (C3 or C4) of amino acid substrates like glutamine or arginine. chemrxiv.orgfrontiersin.org The factors determining this regioselectivity are subtle and relate to the precise orientation of the substrate within the enzyme's active site. In the case of the arginine hydroxylase VioC, which performs C3-hydroxylation, the substrate's guanidinium (B1211019) group interacts with two aspartate residues (Asp268 and Asp270). frontiersin.org In contrast, a related enzyme that performs desaturation has only one corresponding aspartate residue. frontiersin.org These differences in active site architecture are critical for positioning the target C-H bond for attack by the iron-oxo species, thereby controlling the reaction's outcome.

Table 2: Research Findings on Enzyme Specificity and Stereoselectivity
EnzymeSubstrate(s)Type of SpecificityKey Research Finding
Glutamate RacemaseD/L-N-HydroxyglutamateStereoselectivityCys184 is the catalytic base for the L-enantiomer, while Cys73 acts on the D-enantiomer. nih.gov
Glutamine Hydroxylase (Q4Ox)L-GlutamineSubstrate & DiastereoselectivityExhibits strict specificity for L-glutamine over other amino acids and shows complete diastereoselectivity. nih.govchemrxiv.org
Glutamate Elimination Domains (EDs)O-glutamylated peptidesSubstrate SpecificityThe α-amino group of the glutamate moiety is crucial for recognition and catalysis. acs.org
L-Arginine Hydroxylase (VioC)L-ArginineRegioselectivityInteractions with specific aspartate residues in the active site orient the substrate for C3-hydroxylation. frontiersin.org

Biological Roles and Mechanisms of Action in Model Systems

Molecular Mechanisms in Amino Acid Transport and Utilization

The specific molecular mechanisms governing the transport and utilization of N-Hydroxy-L-glutamic acid have not been well-documented in the scientific literature. The transport of amino acids across cellular membranes is a complex process mediated by a variety of transporter proteins with differing specificities. frontiersin.org L-glutamic acid and L-glutamine are transported by several systems, including members of the SLC1, SLC6, SLC7, and SLC38 families. frontiersin.orgnih.gov Whether this compound is a substrate for any of these or other amino acid transporters remains to be determined.

The utilization of this compound in cellular metabolism is also an area that requires further investigation. L-glutamic acid is a key player in nitrogen metabolism and serves as a precursor for the synthesis of other amino acids and important molecules like the antioxidant glutathione (B108866). wikipedia.orgtechnologynetworks.com Without dedicated studies, the metabolic fate and potential biosynthetic or degradative pathways involving this compound are unknown.

Involvement in Cellular Stress Responses at a Mechanistic Level

There is currently no direct scientific evidence to describe the involvement of this compound in cellular stress responses at a mechanistic level. The cellular response to stressors such as oxidative stress involves complex signaling cascades and metabolic adjustments. Amino acids, particularly glutamine and glutamate (B1630785), play crucial roles in these responses, for instance, by contributing to the synthesis of glutathione, a major intracellular antioxidant. nih.govnih.gov

Studies on other N-substituted derivatives of glutamic acid, such as N-acetylglutamic acid, have shown a role in mitigating oxidative stress in plants through the epigenetic modification of stress-response genes. frontiersin.org However, these findings cannot be directly extrapolated to this compound. The impact of the N-hydroxy substitution on the compound's ability to influence cellular redox state or other stress response pathways is an open area for research.

Contributions to Post-Translational Modifications and Protein Function (if applicable)

The direct involvement of free this compound in contributing to post-translational modifications (PTMs) or directly influencing protein function has not been reported. Post-translational modifications typically involve the enzymatic attachment of chemical groups to specific amino acid residues within a protein, or the cleavage of peptide bonds. wikipedia.orgnews-medical.net

While glutamic acid residues within a polypeptide chain can undergo various PTMs, such as methylation and phosphorylation, this is distinct from the biological role of the free amino acid this compound. nih.govkhanacademy.org There is no current evidence to suggest that this compound itself is incorporated into proteins or acts as a substrate or modulator in the post-translational modification of proteins.

Chemical Synthesis Methodologies for N Hydroxy L Glutamic Acid and Its Analogs

Stereoselective Synthesis Approaches for N-Hydroxylated Amino Acids

Achieving the correct stereochemistry at the α-carbon is paramount in the synthesis of amino acid analogs. Stereoselective strategies are therefore central to the preparation of optically pure N-hydroxy-L-glutamic acid.

Asymmetric synthesis aims to create a specific stereoisomer from achiral or racemic precursors. For N-hydroxylated amino acids, this often involves the stereoselective formation of the C-N or N-O bond or the asymmetric modification of a related precursor. One notable strategy involves the use of chiral auxiliaries. For instance, N-acylbornane-10,2-sultams have been used to synthesize α-N-hydroxyamino acids asymmetrically. In this approach, the chiral sultam directs the stereoselective reaction of an enolate with an electrophilic "[NHOH]" equivalent, such as 1-chloro-1-nitrosocyclohexane, to establish the desired stereocenter acs.org.

Another approach is the asymmetric alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. These complexes create a planar, rigid structure that allows for alkylation to occur from a less sterically hindered face, thereby controlling the stereochemistry of the resulting α-carbon nih.gov. While commonly applied for standard amino acids, this methodology could theoretically be adapted for N-hydroxyamino acid synthesis by using an N-protected hydroxylamine (B1172632) derivative in the initial Schiff base formation.

A summary of general asymmetric approaches applicable to α-amino acid synthesis is presented below.

Strategy Description Key Features Reference Example
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation.High diastereoselectivity; auxiliary must be removed post-reaction.N-Acylbornane-10,2-sultams for α-N-hydroxyamino acid synthesis acs.org.
Metal Complex-Mediated Alkylation Chiral ligands coordinate to a metal center, creating a chiral environment that directs asymmetric alkylation.High enantioselectivity; applicable to various amino acid side chains.Chiral Ni(II) complexes of Schiff bases nih.gov.
Catalytic Asymmetric Hydrogenation A chiral catalyst is used to hydrogenate a prochiral precursor, such as an enamine or dehydroamino acid derivative.High turnover and enantioselectivity; requires a suitable prochiral substrate.Ruthenium- and iridium-catalyzed hydrogenation of α-amino-β-keto esters acs.org.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. L-glutamic acid itself is an ideal chiral starting block for the synthesis of this compound and its analogs, as it already possesses the correct stereochemistry at the α-carbon nih.govuh.edu.

A key example of this strategy is the synthesis of Nδ-hydroxy-L-ornithine, a close structural analog, from L-glutamic acid. In this multi-step synthesis, the γ-carboxyl group of a protected L-glutamic acid derivative is selectively converted into a hydroxamic acid. This transformation involves activating the γ-carboxyl group and reacting it with a protected hydroxylamine. The α-amino and α-carboxyl groups must be protected throughout this sequence to ensure regioselectivity. The α-amino group can then be deprotected and subsequently N-hydroxylated, or the γ-hydroxamate can be reduced to an N-hydroxy-amino group to yield the final product.

A reported synthesis of protected Nδ-hydroxy-L-ornithine from L-glutamic acid highlights the key transformations involved acs.org:

Protection: The α-amino group of L-glutamic acid is protected with a Boc (di-tert-butyl dicarbonate) group, and the α-carboxyl group is esterified.

Hydroxamate Formation: The γ-carboxyl group is selectively activated and reacted with O-benzylhydroxylamine (NH₂OBzl) to form the protected hydroxamic acid.

γ-Functional Group Reduction: The γ-hydroxamate is reduced. A significant challenge in this step is preventing transamidation rearrangement processes. A successful method involves reducing the corresponding γ-carboxylic acid to an alcohol, converting it to an iodide, and then displacing the iodide with a protected hydroxylamine derivative acs.org.

Deprotection: Finally, the protecting groups (e.g., Boc and benzyl) are removed to yield the target N-hydroxy amino acid.

This chiral pool strategy ensures the retention of the original L-configuration from the starting material, avoiding the need for resolution or complex asymmetric induction steps acs.orgresearchgate.net.

Functional Group Manipulation and Protecting Group Strategies in Synthesis

The synthesis of this compound requires careful management of four reactive sites: the α-amino group (which becomes the N-hydroxy-amino group), the N-hydroxy group itself, and the two carboxylic acid groups. Orthogonal protecting groups—groups that can be removed under different conditions—are essential for selectively manipulating these functionalities iris-biotech.de.

Amino and N-Hydroxy Group Protection: The amino group must be protected before N-hydroxylation, or the N-hydroxy-amino group must be protected after its formation. The tert-butoxycarbonyl (Boc) group is commonly used for α-amino protection, as it is stable under many reaction conditions but can be removed with mild acid (e.g., trifluoroacetic acid, TFA) iris-biotech.delibretexts.org. The N-hydroxy group is often protected as a benzyl (B1604629) ether (O-benzyl, OBn), which is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis (H₂/Pd-C) acs.org.

Carboxylic Acid Protection: The α- and γ-carboxyl groups are typically protected as esters. Methyl or ethyl esters are common but require harsh saponification for removal. Tert-butyl (tBu) esters are advantageous as they can be cleaved under the same acidic conditions as a Boc group google.com. Benzyl (Bn) esters are also widely used, as they can be removed simultaneously with an O-benzyl group via hydrogenolysis. This allows for a final, one-step deprotection of multiple functionalities.

A potential protecting group strategy for the synthesis of this compound is outlined in the table below.

Functional Group Protecting Group Introduction Reagent Removal Condition Orthogonality
α-AminoTert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA)Stable to hydrogenolysis and base.
N-HydroxyBenzyl (Bn)Benzyl bromide (BnBr)H₂, Pd/C (Hydrogenolysis)Stable to TFA and base.
α-CarboxylTert-butyl (tBu) esterIsobutylene, H₂SO₄ (cat.)Trifluoroacetic acid (TFA)Removed with Boc group. Stable to hydrogenolysis.
γ-CarboxylBenzyl (Bn) esterBenzyl alcohol, DCCH₂, Pd/C (Hydrogenolysis)Removed with N-hydroxy benzyl group. Stable to TFA.

This combination allows for the selective deprotection of the Boc and tBu groups with acid, leaving the benzyl groups intact, or vice-versa.

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite regio- and stereoselectivity, making them ideal for producing chiral molecules like this compound mdpi.com. The key enzymes for this transformation are N-hydroxylating monooxygenases (NMOs).

Flavin-dependent NMOs are a major class of enzymes that catalyze the N-hydroxylation of primary and secondary amines, including the amino groups of amino acids nih.gov. These enzymes use molecular oxygen and a cofactor like NADPH or FADH₂ to transfer an oxygen atom to the nitrogen substrate nih.gov. Specific NMOs have been identified that act on amino acid precursors, such as lysine (B10760008) and ornithine, which are structurally similar to glutamic acid. For example, lysine N-hydroxylases from various bacteria are crucial in the biosynthesis of siderophores and selectively hydroxylate the ε-amino group of L-lysine nih.gov. Similarly, ornithine N-hydroxylases act on the δ-amino group of L-ornithine nih.gov. While an enzyme with specific activity on the α-amino group of L-glutamic acid has not been extensively characterized for preparative synthesis, the existing knowledge on related enzymes provides a strong foundation for future discovery and engineering efforts.

Natural enzymes often need to be optimized for industrial or laboratory-scale synthesis to improve properties like stability, activity, and substrate specificity rsc.org. Rational design and directed evolution are the two main strategies for enzyme engineering nih.gov.

Rational Design: This approach uses detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism. By identifying key amino acid residues in the active site, mutations can be designed to alter substrate binding and improve activity towards a non-native substrate like L-glutamic acid. For instance, if a lysine N-hydroxylase is targeted, its substrate-binding pocket could be modified to better accommodate the shorter side chain and γ-carboxyl group of glutamic acid mdpi.com.

Directed Evolution: This method mimics natural selection in the laboratory. The gene encoding the NMO is subjected to random mutagenesis to create a large library of enzyme variants. This library is then screened for improved activity towards L-glutamic acid. Iterative rounds of mutagenesis and screening can lead to enzymes with significantly enhanced performance without requiring prior knowledge of the enzyme's structure rsc.orgnih.gov.

These engineering strategies have been successfully applied to other amino acid hydroxylases, demonstrating their potential for developing a bespoke biocatalyst for this compound production mdpi.comasm.org.

For producing research-scale quantities of this compound via a biocatalytic route, a well-designed bioreactor setup is essential. This can involve using either isolated enzymes or whole microbial cells engineered to express the desired NMO.

Whole-Cell Biocatalysis: Using whole cells (e.g., E. coli) is often more cost-effective as it bypasses the need for enzyme purification and provides an intracellular environment for cofactor regeneration (e.g., NADPH). A simple batch or fed-batch bioreactor can be used. In a fed-batch system, the L-glutamic acid substrate is added gradually to the culture to avoid substrate toxicity and maintain optimal reaction rates. Key parameters to control include pH, temperature, dissolved oxygen (as O₂ is a substrate), and substrate/product concentration.

Isolated Enzyme Systems: Using purified enzymes allows for higher product concentrations and simplifies downstream processing. However, it requires the external addition of expensive cofactors like NADPH. To overcome this, a cofactor regeneration system is often employed, where a second enzyme (e.g., glucose dehydrogenase) and a co-substrate (e.g., glucose) are added to the reactor to continuously regenerate the consumed NADPH nih.gov. Immobilizing the enzymes on a solid support can further enhance their stability and allow for their reuse in continuous flow reactors, which are efficient for small- to medium-scale production.

In both scenarios, downstream processing would involve separating the product from the biocatalyst (cells or immobilized enzyme), followed by chromatographic purification to isolate pure this compound.

Synthesis of this compound Derivatives and Analogs for Research

The synthesis of derivatives and analogs of this compound is a significant area of research, driven by the need to understand the roles of glutamic acid in various cellular processes. L-glutamic acid is a primary excitatory neurotransmitter in the central nervous system and is involved in the biosynthesis of purines and pyrimidines. nih.gov Its analogs are essential tools for detailed studies of receptor interactions, helping to map the active sites of glutamate (B1630785) receptors. nih.gov Researchers synthesize these compounds to explore structure-activity relationships, develop potential therapeutic agents, and probe biological pathways. For instance, several derivatives of L-glutamic acid have been investigated as potential anticancer agents. nih.govnih.gov The synthetic strategies often begin with naturally occurring chiral molecules, such as serine, pyroglutamic acid, and proline, to ensure the desired stereochemistry in the final product. nih.gov

Design Principles for Structural Analogs

The design of structural analogs of this compound is guided by specific principles aimed at modulating biological activity and understanding molecular interactions. These principles are based on modifying the parent structure to alter its physicochemical properties, such as conformational flexibility and hydrogen bonding capacity. nih.gov Crystallographic data from glutamate receptors often inform the design of new ligands, providing insight into the complex set of electrostatic and hydrogen bond interactions at the active site. nih.gov

Key design principles include:

Introduction of Additional Functional Groups : A primary strategy involves incorporating functional groups capable of forming additional hydrogen bonds. The introduction of a hydroxyl group, for example, creates a moiety that can act as both a hydrogen bond donor and acceptor, potentially enhancing or altering its interaction with biological targets like glutamate receptors. nih.gov

Conformational Restriction : To understand the specific three-dimensional structure required for receptor binding, analogs with a more rigid or conformationally restricted structure are designed. nih.gov This can be achieved by creating cyclic structures or introducing bulky substituents that limit the free rotation of the molecule. This reduction in conformational flexibility can lead to higher binding affinity by minimizing the entropic penalty associated with the molecule adopting a fixed geometry upon binding. mit.edu

Isosteric Replacement : This principle involves replacing certain atoms or groups of atoms with others that have similar physical or chemical properties. For example, a carboxylic acid group might be replaced with a phosphinic acid group to create a neurotransmitter isosteric analog. researchgate.net In protease inhibitors, the scissile peptide bond can be replaced by isosteres like sulfonamides to mimic the tetrahedral transition state of the hydrolysis reaction. mdpi.com

Probing Structure-Activity Relationships (SAR) : Analogs are systematically synthesized with varied substituents to map how specific structural changes affect biological activity. This can involve modifying the length of an alkyl chain, changing the position of a functional group, or introducing different aromatic groups to optimize interactions with a target. nih.gov

Table 1: Design Principles for this compound Analogs

Design Principle Rationale & Objective Example Application
Additional Hydrogen Bonding Introduce groups (e.g., -OH) to act as H-bond donors/acceptors, enhancing receptor interaction. nih.gov Synthesis of various hydroxyglutamic acids to map glutamate receptor active sites. nih.gov
Conformational Restriction Reduce molecular flexibility to favor the bioactive conformation, increasing binding affinity. mit.edu Synthesis of isoxazolinyl prolines as rigid glutamic acid analogs. nih.gov
Isosteric Replacement Substitute functional groups with bioisosteres to alter properties while maintaining key binding interactions. Replacing a carbonyl group with a sulfonamide to create transition-state analog inhibitors. mdpi.com

| SAR Probing | Systematically alter parts of the molecule to determine which structural features are critical for activity. nih.gov | Synthesizing a library of N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) to find potent anticancer compounds. nih.gov |

Synthetic Pathways to Modified Hydroxamic Acid-Based Compounds

The synthesis of modified hydroxamic acid-based compounds, including analogs of this compound, employs a variety of versatile chemical strategies. The core of these syntheses is the formation of the hydroxamic acid moiety, which is typically achieved by reacting a carboxylic acid derivative with hydroxylamine or a protected form of it. acs.org The choice of starting material and specific pathway depends on the desired final structure and the need to control stereochemistry.

Common synthetic approaches start from functional groups such as carboxylic acids, esters, acyl chlorides, and aldehydes. acs.orgnih.gov

From Carboxylic Acids : Carboxylic acids can be coupled directly with protected hydroxylamines using standard peptide coupling reagents. researchgate.net

From Esters : Methyl and ethyl esters are common starting materials that react smoothly with aqueous hydroxylamine solutions, often in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to yield the corresponding hydroxamates. nih.gov

From Acyl Chlorides : A highly reactive route involves converting a carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with hydroxylamine. nih.gov

From Aldehydes : Aldehydes can be converted to hydroxamic acids through various methods, including metal-free oxidative amidation using N-hydroxysuccinimide or photochemical approaches. nih.gov

A specific pathway for creating β-hydroxy derivatives of L-glutamic acid starts from D-glucose. rsc.org This multi-step synthesis leverages the chiral centers of the sugar to establish the desired stereochemistry. Key steps in this process include a Pinnick oxidation to form an azido (B1232118) acid, followed by a Wolff rearrangement of an α-diazo ketone to construct the required carbon framework. rsc.org Another established method involves the electrophilic hydroxylation of protected glutamic acid derivatives to introduce a hydroxyl group at a specific position. nih.gov

Table 2: General Synthetic Pathways to Hydroxamic Acids

Starting Material Typical Reagents Key Features
Carboxylic Acid Hydroxylamine, Coupling agents (e.g., EDCI, HOBt) researchgate.net Direct conversion, widely applicable in peptide synthesis.
Ester (Methyl or Ethyl) Aqueous Hydroxylamine (NH₂OH), Base (e.g., KOH, NaOH) nih.gov Versatile and common method due to the stability of ester starting materials. nih.gov
Acyl Chloride Hydroxylamine (NH₂OH) Highly reactive pathway, proceeds in high yield. nih.gov

| Aldehyde | N-hydroxysuccinimide, Oxidant; or Photocatalyst, DIAD, NH₂OH·HCl nih.gov | Allows for conversion from a different functional group, with metal-free options available. nih.gov |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
L-Glutamic acid
Serine
Pyroglutamic acid
Proline
N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazide)
D-glucose
Thionyl chloride
Oxalyl chloride
N-hydroxysuccinimide
Potassium hydroxide
Sodium hydroxide
3-carboxyisoxazolinyl proline
Phosphinic acid
Sulfonamide
Methyl ester
Ethyl ester
Acyl chloride
Aldehyde
Hydroxylamine
Azido acid

Structural Biology and Structure Activity Relationship Sar Studies

Conformational Analysis and Molecular Dynamics of N-Hydroxy-L-glutamic Acid

Molecular dynamics simulations of related molecules, such as poly-L-glutamic acid, have shown that the local environment significantly influences the helical structure, suggesting that the conformational stability of this compound is also highly dependent on its surroundings. researchgate.net Factors like hydrogen bonding possibilities, steric effects, and electrostatic interactions play a considerable role in stabilizing specific conformational populations in solution. nih.gov

Table 1: Key Parameters in the Conformational Analysis of Glutamic Acid Analogues

ParameterDescriptionMethod of Analysis
χ1 Torsion Angle Defines the rotation around the C(2)-C(3) bond. nih.govNMR Spectroscopy, Molecular Dynamics Simulations
χ2 Torsion Angle Defines the rotation around the C(3)-C(4) bond. nih.govNMR Spectroscopy, Molecular Dynamics Simulations
Inter-group Distances Distances between the α-amino, α-carboxyl, and γ-carboxyl groups. nih.govMolecular Modelling
Intramolecular H-bonding Potential hydrogen bonds involving the hydroxylamino and carboxyl groups.Quantum Mechanical Calculations

Stereochemical Influences on Biological Activity

Stereochemistry plays a critical role in the biological activity of chiral molecules like this compound. mdpi.com The specific spatial arrangement of the functional groups determines how the molecule fits into the active site of a protein, influencing its recognition and the subsequent biological response.

The biological activities of different stereoisomers of hydroxyglutamic acids have been shown to vary significantly. nih.gov For example, the diastereomers of 4-hydroxyglutamic acid exhibit different selectivities for various glutamate (B1630785) receptor subtypes. nih.gov This highlights the importance of the precise three-dimensional structure for specific molecular recognition.

While specific comparative studies on the diastereomers and enantiomers of this compound are not widely available, it is well-established in medicinal chemistry that stereoisomers of a drug can have vastly different pharmacological profiles. mdpi.com One enantiomer may be therapeutically active, while the other could be inactive or even produce adverse effects. Therefore, the synthesis and biological evaluation of all possible stereoisomers of this compound are essential for a complete understanding of its structure-activity relationship.

Enzymes are highly stereospecific catalysts, meaning they typically recognize and act upon only one stereoisomer of a substrate or inhibitor. annualreviews.org The stereochemistry at the α-carbon of this compound is crucial for its recognition by enzymes that process L-glutamic acid. The L-configuration is generally required for binding to the active sites of these enzymes.

Furthermore, if this compound were to act as a substrate for an enzyme, its stereochemistry would dictate the stereochemistry of the product. The precise orientation of the molecule within the enzyme's active site, governed by its stereochemical configuration, ensures the correct positioning of reactive groups for catalysis to occur. acs.org Any deviation from the required stereochemistry can lead to a loss of binding, inhibition, or an altered reaction outcome. acs.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatography is a fundamental tool for isolating and measuring the concentration of N-Hydroxy-L-glutamic acid in biological samples such as plasma, urine, and cell cultures. The polar nature of this amino acid derivative requires specific chromatographic approaches to achieve effective separation from other endogenous compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. who.intlibretexts.org For this compound, several HPLC-based strategies can be employed, often requiring a derivatization step to enhance detection and separation.

Ion-Exchange Chromatography (IEC): This classical HPLC method separates amino acids based on their charge. who.int IEC is highly effective for separating a wide range of amino acids and can be adapted for this compound. Post-column derivatization with reagents like ninhydrin (B49086) allows for detection via UV-Vis spectrophotometry at specific wavelengths, typically 570 nm for primary amines and 440 nm for secondary amines. who.inteuropa.eu

Reversed-Phase HPLC (RP-HPLC): This is one of the most common HPLC modes. To analyze polar compounds like this compound, pre-column derivatization is typically necessary to increase their hydrophobicity. actascientific.com Reagents such as o-phthalaldehyde (B127526) (OPA) react with primary amino groups to form fluorescent derivatives, which can be detected with high sensitivity. who.int Another common derivatizing agent is 2,4-dinitro-1-fluorobenzene, which allows for UV detection. nih.gov

Below is an interactive data table summarizing typical HPLC conditions that can be adapted for the analysis of this compound.

ParameterIon-Exchange ChromatographyReversed-Phase HPLC
Stationary Phase Sodium cation-exchange resinC18 or Phenyl-Hexyl
Mobile Phase Sodium eluant buffers of varying pH (e.g., pH 3.15 and 7.40)Acetonitrile/water gradient with buffer (e.g., N-methylmorpholine/acetate)
Derivatization Post-column with NinhydrinPre-column with o-phthalaldehyde (OPA) or 2,4-dinitro-1-fluorobenzene
Detection UV-Vis at 570 nm and 440 nmFluorescence (Ex: 340 nm, Em: 455 nm) or UV at 363 nm
Typical Flow Rate 0.4 mL/min1.0 - 2.0 mL/min
Column Temperature ~48°CAmbient to controlled

Gas chromatography (GC) is another powerful technique for amino acid analysis, but it requires the analytes to be volatile and thermally stable. libretexts.orgsigmaaldrich.com Since this compound is a polar and non-volatile compound, derivatization is essential prior to GC analysis. sigmaaldrich.com

The primary goal of derivatization in this context is to convert the polar functional groups (carboxyl, hydroxyl, and amino groups) into less polar, more volatile moieties. sigmaaldrich.com

Silylation: This is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com The resulting TMS derivatives of this compound are more volatile and suitable for GC separation.

Acylation/Esterification: This two-step process involves esterification of the carboxyl groups followed by acylation of the amino and hydroxyl groups. For instance, propyl chloroformate can be used to derivatize amino acids directly in biological fluids, which can then be analyzed by GC-MS. nih.govnih.gov

The following interactive data table outlines common derivatization approaches for the GC analysis of amino acids, applicable to this compound.

Derivatization MethodReagent(s)Derivative FormedKey Advantages
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Trimethylsilyl (TMS) derivativeForms volatile by-products, good for FID detection. thermofisher.com
Silylation N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)tert-butyldimethylsilyl (TBDMS) derivativeDerivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com
Acylation/Esterification Propyl chloroformate / PropanolPropyl ester, N-propoxycarbonyl derivativeAllows for direct derivatization in aqueous samples. nih.gov

Mass Spectrometry-Based Methods for Identification and Metabolomics Research

Mass spectrometry (MS) is an indispensable tool for the definitive identification of compounds and for large-scale metabolic profiling (metabolomics). nih.gov When coupled with a chromatographic separation technique (either GC or HPLC), MS provides high sensitivity and specificity for the analysis of this compound. helixchrom.com

In metabolomics studies, LC-MS is often used to detect and quantify a wide range of metabolites in biological samples. nih.gov For this compound, this approach can reveal its presence and concentration changes in response to various stimuli or in different disease states. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the confident identification of the compound and its derivatives. unite.edu.mk

GC-MS is also a valuable technique, particularly for identifying metabolites after derivatization. The fragmentation patterns of the derivatized this compound in the mass spectrometer can provide structural information, confirming its identity. nih.govresearchgate.net For example, the fragmentation of trimethylsilyl (TMS) derivatives of hydroxy acids can yield characteristic ions that help to pinpoint the location of the hydroxyl group. nih.gov A known issue with MS analysis of glutamine and glutamic acid is the in-source cyclization to pyroglutamic acid, an artifact that must be considered when developing quantitative methods. acs.org

Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives

When novel derivatives of this compound are synthesized or discovered, spectroscopic techniques are essential for elucidating their chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the structure of organic molecules. unite.edu.mk For a derivative of this compound, ¹H NMR provides information about the number and types of protons and their connectivity. researchgate.net ¹³C NMR provides information about the carbon skeleton of the molecule. unite.edu.mk

High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS provides a highly accurate mass measurement of a molecule. unite.edu.mk This information is used to determine the elemental composition of the compound, which is a critical piece of data for structural elucidation.

The identity of synthesized L-glutamic acid derivatives is often confirmed through a combination of these spectral analyses. unite.edu.mk

Development of Isotopic Labeling Strategies for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. researchgate.netnih.gov This is achieved by introducing isotopically labeled substrates (e.g., containing ¹³C or ¹⁵N) into a biological system and then tracking the incorporation of these isotopes into downstream metabolites. nih.govcreative-proteomics.com

To study the metabolic fate of this compound, researchers can synthesize it with stable isotopes like ¹³C or ¹⁵N. chempep.com By introducing this labeled compound to cells or organisms, it is possible to trace its conversion into other metabolites using mass spectrometry or NMR. creative-peptides.com This allows for the mapping of the metabolic pathways in which this compound participates and the quantification of the flux through these pathways. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a related technique in quantitative proteomics that uses stable isotope-labeled amino acids to compare protein abundance between different cell populations. Similar principles can be applied in metabolomics to trace the flow of atoms from this compound through metabolic networks.

Role in Pathophysiological Models: Mechanistic Insights

Investigation of N-Hydroxy-L-glutamic Acid in Metabolic Dysregulation Models

Metabolic dysregulation is a hallmark of numerous diseases. The investigation into this compound's role in these models is primarily centered on its potential to interact with key metabolic pathways where its parent compound, L-glutamic acid, is a central player.

Inborn errors of metabolism involving enzymes that process L-glutamic acid can lead to a range of clinical manifestations. nih.gov While specific enzyme deficiencies related to the metabolism of this compound have not been extensively characterized, it is plausible that enzymes responsible for L-glutamic acid conversion could also interact with its hydroxylated form. Perturbations in pathways such as the urea (B33335) cycle or amino acid metabolism, where glutamate (B1630785) is a key substrate, could be influenced by the presence of this compound. researchgate.net Further research is needed to elucidate which specific enzymes might be affected and the resulting pathway perturbations.

L-glutamic acid is a central precursor in the biosynthesis of both arginine and proline. wikipedia.orgnih.gov The metabolic pathways linking these three amino acids are bidirectional and crucial for various cellular functions. wikipedia.org It is hypothesized that this compound could modulate these pathways by either acting as a substrate or an inhibitor of the enzymes involved. For instance, the conversion of glutamate to proline involves several enzymatic steps that could potentially be influenced by a hydroxylated glutamate analog. researchgate.net Similarly, the synthesis of arginine from glutamate via ornithine is a critical pathway that could be affected. supp.ai The precise nature of this interplay, however, remains to be determined through direct experimental evidence.

Table 1: Key Enzymes in Arginine and Proline Metabolism Potentially Influenced by this compound

EnzymePathwayPotential Interaction with this compound
Glutamate 5-kinaseProline BiosynthesisCompetitive or non-competitive inhibition
Glutamate-5-semialdehyde dehydrogenaseProline BiosynthesisAltered substrate specificity
Ornithine aminotransferaseArginine & Proline InterconversionModulation of enzyme activity
Argininosuccinate synthetaseArginine Biosynthesis (Urea Cycle)Indirect effects on substrate availability
Argininosuccinate lyaseArginine Biosynthesis (Urea Cycle)Indirect effects on substrate availability

Note: This table is based on the known roles of L-glutamic acid and represents hypothetical interactions for this compound that require experimental validation.

Mechanistic Studies in Cellular Stress Responses (e.g., oxidative stress, nutrient deprivation)

Cellular stress responses are critical for cell survival under adverse conditions. L-glutamic acid and its metabolites are known to play significant roles in these responses.

In the context of oxidative stress, L-glutamate can contribute to both pro-oxidant and antioxidant processes. nih.govnih.gov High levels of extracellular glutamate can lead to excitotoxicity and the generation of reactive oxygen species (ROS). researchgate.netmdpi.com Conversely, glutamate is a precursor for the synthesis of glutathione (B108866), a major intracellular antioxidant. It is plausible that this compound could modulate these processes. For example, it might influence the activity of enzymes involved in glutathione synthesis or affect the transport of cystine, a rate-limiting step in glutathione production. The impact of this compound on cellular redox balance under conditions of oxidative stress is an important area for future investigation.

During nutrient deprivation, cells often rely on the catabolism of amino acids for energy. Glutamine, which is readily converted to glutamate, is a key fuel source for many cell types under these conditions. nih.gov The metabolic fate of this compound under nutrient deprivation is unknown, but it could potentially be utilized as an alternative energy source or interfere with the utilization of other amino acids.

Contributions to Neurochemical Imbalances in in vitro or animal models (focus on mechanism, not clinical manifestation)

L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological disorders. wikipedia.org Animal and in vitro models are crucial for understanding the mechanistic basis of these neurochemical imbalances. nih.govnih.gov

While there is a lack of direct studies on this compound in these models, its structural similarity to L-glutamate suggests it could interact with glutamatergic systems. Potential mechanisms include:

Receptor Interaction: this compound may act as an agonist or antagonist at glutamate receptors, such as NMDA and AMPA receptors. This could lead to altered neuronal excitability.

Transporter Modulation: It might affect the activity of excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate from the synaptic cleft. Inhibition of these transporters could lead to an accumulation of extracellular glutamate and subsequent excitotoxicity.

Precursor for Neurotransmitters: L-glutamate is a precursor for the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). It is conceivable that this compound could influence GABA synthesis, thereby altering the balance between excitatory and inhibitory neurotransmission.

In vitro studies using primary neuronal cultures or brain slice preparations could provide valuable insights into how this compound affects synaptic transmission and neuronal viability. Animal models of neurodegenerative diseases could then be employed to investigate the in vivo consequences of these neurochemical alterations. researchgate.netscielo.brmdpi.com

Table 2: Potential Mechanistic Contributions of this compound to Neurochemical Imbalances

MechanismPotential EffectIn Vitro/Animal Model Application
Glutamate Receptor BindingAltered neuronal firing ratesElectrophysiological recordings in brain slices
Modulation of EAATsChanges in extracellular glutamate levelsMicrodialysis in animal models
Influence on GABA SynthesisShift in excitatory/inhibitory balanceMeasurement of GABA levels in neuronal cultures

Note: This table outlines potential mechanisms based on the known functions of L-glutamic acid. The specific effects of this compound require direct experimental investigation.

Emerging Research Directions and Unexplored Avenues

Computational Chemistry and Modeling Approaches for Predicting Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for predicting and understanding the interactions of small molecules with biological targets. For N-Hydroxy-L-glutamic acid and its analogs, these approaches offer a powerful means to explore potential binding partners and mechanisms of action at an atomic level.

Molecular dynamics (MD) simulations and molecular docking are key techniques in this domain. mdpi.comfrontiersin.org MD simulations can model the dynamic behavior of this compound in complex with a target protein, providing insights into the stability of the interaction and the specific conformational changes that occur upon binding. mdpi.comfrontiersin.org Docking studies, on the other hand, can predict the preferred binding orientation of the molecule within the active site of an enzyme or the binding pocket of a receptor. mdpi.com These computational methods are particularly valuable for studying derivatives of glutamic acid, which is known to interact with a wide array of proteins. nih.govwikipedia.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic properties of this compound. researchgate.netacs.orgfrontiersin.org These calculations can elucidate the molecule's reactivity, charge distribution, and the energetics of its interactions, which are crucial for understanding its chemical behavior in a biological environment. researchgate.netacs.org For instance, DFT can help predict the mechanism of reactions involving the N-hydroxy group.

These computational approaches can accelerate the discovery of novel biological targets for this compound and guide the design of new derivatives with enhanced potency and selectivity. By simulating interactions with various enzymes, transporters, and receptors, researchers can prioritize experimental studies and focus on the most promising avenues for therapeutic development. nih.govbiorxiv.org

Table 1: Computational Approaches for Studying this compound Interactions

Computational Method Application Predicted Outcomes
Molecular Docking Predicting the binding mode of this compound to target proteins. mdpi.com Binding affinity, orientation in the active site, key interacting residues.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the this compound-protein complex over time. mdpi.comfrontiersin.org Stability of binding, conformational changes, role of solvent molecules.
Density Functional Theory (DFT) Calculating the electronic structure and reactivity of this compound. researchgate.netacs.org Reaction mechanisms, charge distribution, molecular orbital energies.

Application of this compound in Synthetic Biology and Metabolic Engineering Research

Synthetic biology and metabolic engineering offer exciting opportunities for the production of novel compounds and the modification of cellular metabolism. This compound, as a non-standard amino acid, is an attractive target for these approaches.

Metabolic engineering of microorganisms like Corynebacterium glutamicum, a well-established industrial producer of L-glutamic acid, could be adapted for the synthesis of this compound. nih.govnih.govresearchgate.net This would likely involve the introduction of specific hydroxylating enzymes into engineered strains that overproduce the L-glutamic acid precursor. The identification and characterization of enzymes capable of N-hydroxylation of amino acids is a critical step in this process.

Furthermore, this compound could serve as a valuable building block in synthetic biology for the creation of novel peptides and natural products. rsc.org Its unique chemical handle, the N-hydroxy group, can be used for specific chemical modifications or to impart novel properties to engineered biomolecules. The incorporation of non-proteinogenic amino acids like this compound into peptides can enhance their stability, modify their biological activity, and create peptidomimetics with therapeutic potential. rsc.org

Research in this area could focus on developing orthogonal translation systems that enable the site-specific incorporation of this compound into proteins in vivo. This would allow for the creation of proteins with novel functions and properties, expanding the repertoire of genetically encoded chemistries.

Table 2: Strategies in Synthetic Biology and Metabolic Engineering for this compound

Research Area Approach Potential Outcome
Microbial Production Metabolic engineering of Corynebacterium glutamicum or E. coli. nih.govmdpi.com Sustainable and scalable production of this compound.
Biocatalysis Identification and engineering of N-hydroxylating enzymes. Efficient enzymatic synthesis of this compound from L-glutamic acid.
Novel Peptides Incorporation of this compound as a non-standard amino acid. rsc.org Peptides with enhanced stability, altered binding properties, or novel functionalities.

Development of Novel Research Probes based on this compound Structure

The development of chemical probes is essential for studying biological processes in real-time and within complex cellular environments. The structure of this compound provides a versatile scaffold for the design of novel research probes to investigate the roles of glutamic acid-related pathways.

Fluorescent probes are powerful tools for visualizing the localization and dynamics of molecules in living cells. acs.org By attaching a fluorophore to the this compound backbone, it may be possible to create probes that report on the activity of specific enzymes or transporters that recognize glutamic acid or its derivatives. The N-hydroxy group itself could be part of a trigger mechanism, where a change in its chemical state upon interaction with a target leads to a change in fluorescence.

The design of such probes requires careful consideration of selectivity and sensitivity to ensure they interact specifically with the intended biological target and can detect physiologically relevant concentrations. acs.org For example, a probe based on this compound could be designed to target glutamate (B1630785) receptors, providing a way to visualize glutamatergic neurotransmission. qiagen.com

Beyond fluorescence, other types of probes could be developed. For instance, biotinylated or isotopically labeled versions of this compound could be synthesized for use in affinity purification and mass spectrometry-based proteomics to identify its binding partners within the cell.

Table 3: Potential Research Probes Derived from this compound

Probe Type Design Principle Potential Application
Fluorescent Probe Covalent attachment of a fluorophore to the this compound scaffold. acs.org Imaging the activity of glutamate transporters or enzymes in living cells.
Affinity-Based Probe Incorporation of a biotin (B1667282) tag for pull-down experiments. Identification of proteins that specifically bind to this compound.
Photo-crosslinking Probe Introduction of a photo-reactive group to covalently trap binding partners upon UV irradiation. Mapping the binding sites of this compound on its target proteins.

Interdisciplinary Research Integrating Chemical Biology and Systems Biology Approaches

To fully understand the biological significance of this compound, it is crucial to move beyond studying its interactions with isolated targets and instead investigate its role within the context of the entire biological system. This requires an interdisciplinary approach that integrates chemical biology with systems biology.

Chemical biology tools, such as the novel probes described in the previous section, can be used to perturb and monitor the function of this compound in cells and organisms. rsc.org The data generated from these experiments can then be integrated into systems-level models.

Systems biology approaches, such as transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to this compound. mdpi.com For example, by treating cells with this compound and analyzing the resulting changes in gene expression and protein levels, researchers can identify the pathways and networks that are modulated by this compound.

The combination of these "bottom-up" (chemical biology) and "top-down" (systems biology) approaches can lead to a more comprehensive understanding of the mechanism of action of this compound and help to uncover previously unknown biological functions. This integrated approach is particularly powerful for elucidating the roles of metabolites in complex processes such as signaling and disease. nih.gov

Future research in this area could involve developing quantitative models of metabolic and signaling pathways that incorporate the activity of this compound. These models could then be used to predict the systemic effects of modulating its levels and to identify potential points of intervention for therapeutic purposes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Hydroxy-L-glutamic acid, and how can purity be validated?

  • Methodology : Synthesis typically involves hydroxylation of L-glutamic acid or modification of its amino group. For purity validation, High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds is recommended, as used for structurally related compounds like N-Acetyl-L-glutamic acid . Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should confirm functional groups and stereochemistry. NIST-standardized spectral libraries can assist in peak assignment .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

  • Methodology : Store at -20°C in anhydrous conditions to prevent hydrolysis or decomposition, as suggested for similar hygroscopic amino acid derivatives . Monitor stability via periodic HPLC analysis under varying pH and temperature conditions. Differential Scanning Calorimetry (DSC) can identify phase transitions or degradation thresholds .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use tandem mass spectrometry (LC-MS/MS) for molecular weight confirmation and fragmentation patterns. X-ray crystallography is ideal for resolving crystal structures, though polymorphic forms (e.g., α/β variants in L-glutamic acid) may require temperature-controlled crystallization trials .

Advanced Research Questions

Q. How can population balance modeling inform the polymorphic transformation kinetics of this compound?

  • Methodology : Adapt the population balance framework used for L-glutamic acid’s α→β polymorphic transition . Key parameters include dissolution rates of metastable forms, nucleation rates of stable forms, and growth kinetics. Experimental validation requires inline Process Analytical Technology (PAT) tools like Focused Beam Reflectance Measurement (FBRM) to track crystal size distribution in real time .

Q. What strategies address contradictory data in solubility or reactivity studies of N-substituted glutamic acids?

  • Methodology : Reconcile discrepancies by standardizing solvent systems (e.g., aqueous vs. organic media) and controlling impurities via recrystallization. For reactivity conflicts, employ density functional theory (DFT) simulations to predict electronic effects of the N-hydroxy group on reaction pathways . Cross-validate findings using orthogonal techniques (e.g., comparing NMR-derived pKa values with potentiometric titrations) .

Q. How does the N-hydroxy group influence biochemical interactions compared to acetylated or methylated analogs?

  • Methodology : Conduct competitive binding assays using enzymes like glutamate dehydrogenases or transporters. Compare inhibition constants (Ki) of this compound with N-Acetyl-L-glutamic acid . Molecular docking studies can highlight steric or electronic differences in active-site interactions .

Q. What experimental designs optimize the yield of this compound in multi-step syntheses?

  • Methodology : Use Design of Experiments (DoE) to assess factors like reaction temperature, pH, and catalyst loading. For example, a Central Composite Design (CCD) can model non-linear relationships between variables. Monitor intermediates via thin-layer chromatography (TLC) and optimize protecting group strategies to minimize side reactions .

Data Analysis and Modeling

Q. How can researchers model the environmental impact of this compound in wastewater systems?

  • Methodology : Adapt biodegradation assays used for L-glutamic acid derivatives, measuring biochemical oxygen demand (BOD) over 28-day periods. Pair with computational tools like EPI Suite to estimate biodegradation half-lives and ecotoxicity thresholds .

Q. What computational approaches predict the tautomeric equilibria of this compound in solution?

  • Methodology : Perform ab initio molecular dynamics (AIMD) simulations to assess solvent effects on tautomer stability. Validate with pH-dependent NMR studies tracking proton exchange rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.